molecular formula C22H31N5O5 B2566271 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-77-5

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2566271
CAS RN: 941937-77-5
M. Wt: 445.52
InChI Key: DNWBISQKNSCGSA-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-8-(isopentylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H31N5O5 and its molecular weight is 445.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

  • Cardiovascular Activity : A study detailed the synthesis of a series of derivatives, including ones similar to the mentioned compound, focusing on their electrocardiographic, antiarrhythmic, and hypotensive activities. The research found that certain derivatives exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias and hypotensive activity, highlighting their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

  • Analgesic Activity : Another study synthesized new derivatives with terminal carboxylic, ester, or amide moieties and evaluated their analgesic and anti-inflammatory effects in vivo. The research concluded that some compounds showed significant analgesic activity, indicating their potential as new classes of analgesic agents (Zygmunt et al., 2015).

  • Anticancer Properties : Research into the synthesis of 1,8-dioxo-octahydroxanthenes and their evaluation as potential anticancer agents demonstrated that certain derivatives exhibited good anti-proliferative properties against various cancer cell lines. One derivative, in particular, showed promising activity, suggesting the potential for further development into anticancer therapies (Mulakayala et al., 2012).

  • Serotonin Receptor Affinity : A study focused on new arylpiperazine derivatives of purine-2,6-dione, similar in structure to the compound , and evaluated their affinity for serotonin receptors, potentially indicating their usefulness in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

properties

IUPAC Name

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylbutylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O5/c1-14(2)10-11-23-21-24-19-18(20(29)26(4)22(30)25(19)3)27(21)12-15(28)13-32-17-8-6-16(31-5)7-9-17/h6-9,14-15,28H,10-13H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWBISQKNSCGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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